molecular formula C12H20N4O5 B1411833 1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid CAS No. 1922672-09-0

1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid

Cat. No.: B1411833
CAS No.: 1922672-09-0
M. Wt: 300.31 g/mol
InChI Key: AEGYUTFUFUTRAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid involves several steps. One common method includes the reaction of 1,3-dimethyl-2,4-imidazolidinedione with 2-oxo-2-piperazin-1-ylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes such as ADAMTS 4 and 5, which are involved in the degradation of cartilage. This inhibition helps in the treatment of inflammatory diseases like osteoarthritis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3.CH2O2/c1-13-8(10(17)14(2)11(13)18)7-9(16)15-5-3-12-4-6-15;2-1-3/h8,12H,3-7H2,1-2H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGYUTFUFUTRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)N2CCNCC2.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid
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1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid
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1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid
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1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid
Reactant of Route 5
1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid
Reactant of Route 6
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1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid

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